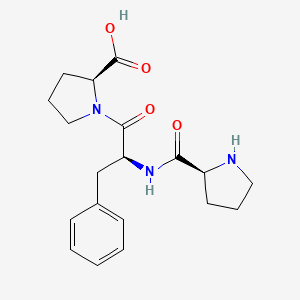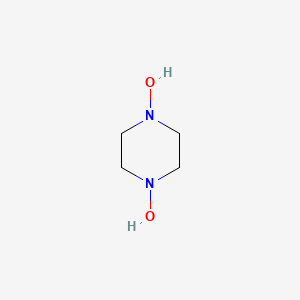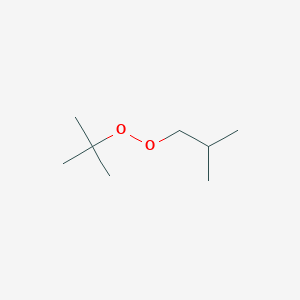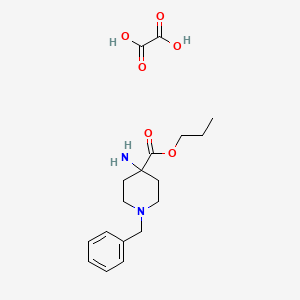
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is a complex organic compound that combines the properties of oxalic acid and a piperidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-amino-1-benzylpiperidine-4-carboxylate. This can be achieved through the reaction of benzylamine with piperidine-4-carboxylic acid under acidic conditions.
Esterification: The next step involves the esterification of the carboxylate group with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Oxalic Acid Addition: Finally, oxalic acid is introduced to form the desired compound. This step may involve the use of a dehydrating agent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxalic acid moiety, converting it to glycolic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Glycolic acid derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s piperidine moiety is of interest in the study of neurotransmitter systems. It can be used to develop analogs for research into neurological disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the oxalic acid moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid;propyl 4-amino-1-methylpiperidine-4-carboxylate: Similar structure but with a methyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-phenylpiperidine-4-carboxylate: Contains a phenyl group instead of a benzyl group.
Oxalic acid;propyl 4-amino-1-ethylpiperidine-4-carboxylate: Features an ethyl group instead of a benzyl group.
Uniqueness
Oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Eigenschaften
CAS-Nummer |
57611-60-6 |
|---|---|
Molekularformel |
C18H26N2O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
oxalic acid;propyl 4-amino-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-2-12-20-15(19)16(17)8-10-18(11-9-16)13-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7H,2,8-13,17H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FFOSYDRDFRXNBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


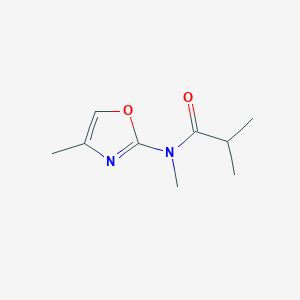
methanone](/img/structure/B14613647.png)

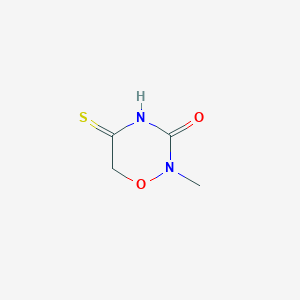
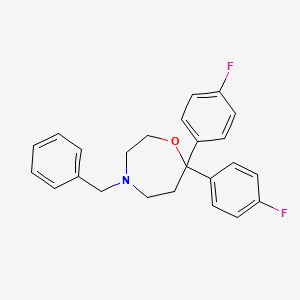
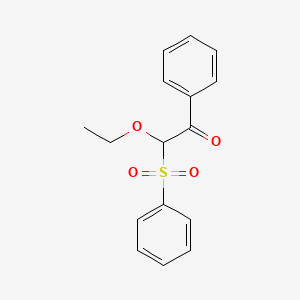
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
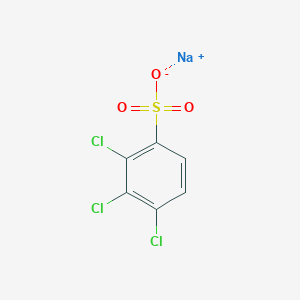
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
